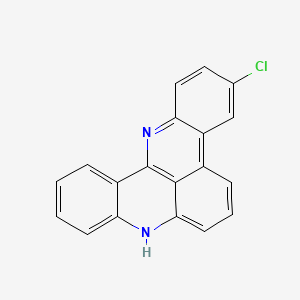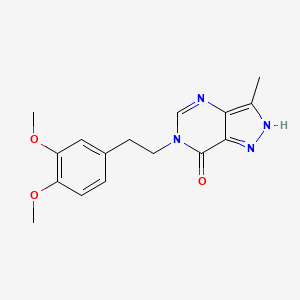![molecular formula C13H12O3 B12909296 3-Butanoyl-2H-cyclohepta[b]furan-2-one CAS No. 819884-00-9](/img/structure/B12909296.png)
3-Butanoyl-2H-cyclohepta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyryl-2H-cyclohepta[b]furan-2-one typically involves a multi-step process. One common method includes the iodation of precursor compounds followed by Suzuki–Miyaura coupling reactions . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of 3-Butyryl-2H-cyclohepta[b]furan-2-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Butyryl-2H-cyclohepta[b]furan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Butyryl-2H-cyclohepta[b]furan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Butyryl-2H-cyclohepta[b]furan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2H-Cyclohepta[b]furan-2-one: A closely related compound with similar structural features but different functional groups.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3- and 8-positions, which significantly influence their electronic properties.
Uniqueness
3-Butyryl-2H-cyclohepta[b]furan-2-one is unique due to its butyryl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
819884-00-9 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-butanoylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C13H12O3/c1-2-6-10(14)12-9-7-4-3-5-8-11(9)16-13(12)15/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
OSXBVQJJYRUQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C2C=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
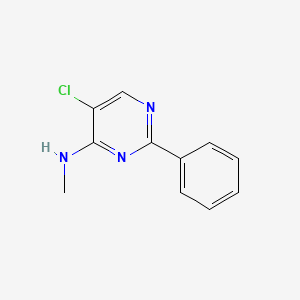
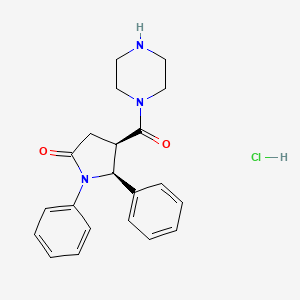
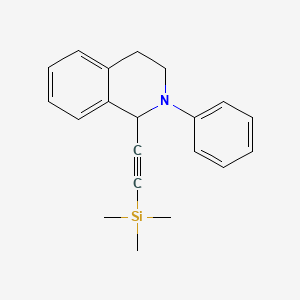

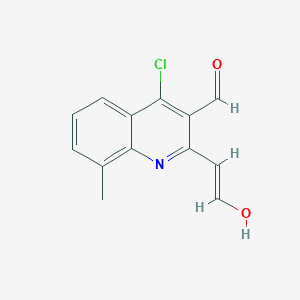
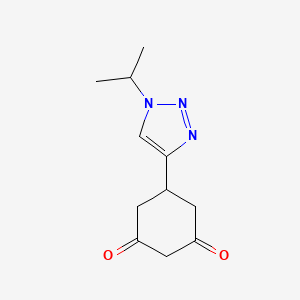
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
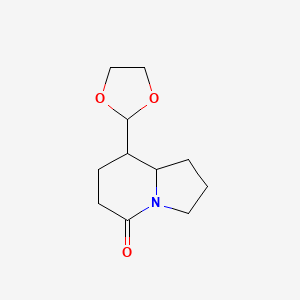
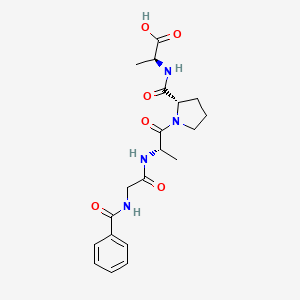
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
